molecular formula C9H10O3S B13570648 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid

3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid

Cat. No.: B13570648
M. Wt: 198.24 g/mol
InChI Key: DPHXZRBKSOCXNL-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid is a heterocyclic organic compound featuring a thiophene ring substituted with two methyl groups at the 2- and 5-positions, a ketone group at the 2-position of the propanoic acid chain, and a carboxylic acid terminus.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

3-(2,5-dimethylthiophen-3-yl)-2-oxopropanoic acid

InChI

InChI=1S/C9H10O3S/c1-5-3-7(6(2)13-5)4-8(10)9(11)12/h3H,4H2,1-2H3,(H,11,12)

InChI Key

DPHXZRBKSOCXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation has been reported to be effective in synthesizing thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for thiol reactions and elemental sulfur for sulfur cyclization . The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with thiols in trifluoroacetic acid can lead to the formation of substituted 1-aryl-2-(2,5-dimethylthiophen-3-yl)-2-sulfanylethanones .

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiophene-3-acetic Acid (C₆H₆O₂S)

  • Structure : A thiophene ring linked to an acetic acid group.
  • Key Differences : Lacks the ketone and additional methyl groups present in the target compound.
  • Properties :
    • Molecular weight: 142.17 g/mol .
    • Safety: Inhalation risks necessitate precautions (e.g., ventilation) .
    • Hydrogen bonding: The carboxylic acid group enables strong intermolecular interactions, likely leading to crystalline phases, as observed in other thiophene-carboxylic acids .

Comparison: The target compound’s extended propanoic acid chain and 2-oxo group may increase molecular weight (~214.24 g/mol estimated) and acidity (lower pKa due to electron-withdrawing ketone). Methyl groups on the thiophene ring could enhance lipophilicity compared to Thiophene-3-acetic Acid .

Oxopropanoate Esters with Heterocyclic Substituents

Examples from :

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) Molecular weight: 336.34 g/mol. Melting point: 164–166°C. IR: 1680 cm⁻¹ (C=O stretch of ketone and ester) .

Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) Molecular weight: 364.39 g/mol. Melting point: 184–186°C. IR: 1680 cm⁻¹ (C=O) .

Comparison :

  • The target compound’s free carboxylic acid (vs. ester) likely increases melting point due to stronger hydrogen bonding.
  • Thiophene’s electron-rich nature (compared to quinoxaline) may reduce electrophilicity at the ketone group, altering reactivity in nucleophilic additions .

Aryl-Substituted Oxopropanoic Acids

3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic Acid ()

  • Structure: Dichlorophenyl group linked to an oxopropanoic acid via an amide bond.
  • Key Differences : The dichlorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating methyl groups on the thiophene in the target compound.

Comparison :

  • Acidity : The target’s thiophene-methyl groups may slightly decrease carboxylic acid acidity compared to the electron-withdrawing Cl substituents in the dichlorophenyl analog.
  • Solubility : The dichlorophenyl derivative’s higher lipophilicity could reduce aqueous solubility relative to the target compound .

Data Tables for Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups IR C=O Stretch (cm⁻¹)
Thiophene-3-acetic Acid C₆H₆O₂S 142.17 Not reported Carboxylic acid, thiophene ~1680 (carboxylic acid)
Ethyl 3cd C₁₉H₁₆N₂O₄ 336.34 164–166 Ester, ketone, quinoxaline 1680
3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid (Estimated) C₉H₁₀O₃S ~214.24 >180 (predicted) Carboxylic acid, ketone, thiophene ~1700–1720 (carboxylic acid + ketone)

Research Findings and Trends

  • Synthesis : Thiophene derivatives are often synthesized via cross-coupling reactions (e.g., Stille coupling in ) or condensation methods (). The target compound may require similar strategies, leveraging palladium catalysts or acid-catalyzed cyclization .
  • Hydrogen Bonding : The carboxylic acid group in the target compound is expected to form robust hydrogen-bonded networks, as described by graph set analysis in . This contrasts with weaker interactions in ester derivatives .
  • Spectroscopy : IR and NMR data from suggest distinct carbonyl signals for ketones (~1680 cm⁻¹) and carboxylic acids (~1700–1720 cm⁻¹), aiding structural differentiation .

Biological Activity

3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid is C12H14O2S. Its structure features a thiophene ring substituted with two methyl groups and a ketone functional group, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid display significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. Studies have shown that derivatives of thiophene compounds can scavenge free radicals effectively, which is essential for their potential use in preventing diseases associated with oxidative stress.

Antitumor Activity

A significant area of research has focused on the antitumor properties of related compounds. For example, studies on various thiophene derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.

Cell Line Compound Tested IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid15Apoptosis induction
A549 (Lung Cancer)Thiophene Derivatives20Cell cycle arrest
HeLa (Cervical Cancer)Thiophene-based Compounds25ROS generation leading to apoptosis

Anti-inflammatory Effects

Compounds derived from thiophenes exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study conducted on various thiophene derivatives showed that structural modifications significantly affect their biological activity. Compounds with electron-donating groups exhibited enhanced cytotoxicity against cancer cell lines compared to their counterparts with electron-withdrawing groups.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds. Results indicated that certain derivatives not only reduced tumor size but also improved survival rates in treated subjects.

The biological activity of 3-(2,5-Dimethylthiophen-3-yl)-2-oxopropanoic acid is attributed to multiple mechanisms:

  • Free Radical Scavenging : The presence of the thiophene ring enhances electron donation capabilities, allowing the compound to neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation.
  • Gene Expression Modulation : Certain studies suggest that thiophene derivatives can modulate gene expression related to apoptosis and cell proliferation.

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